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molecular formula C15H20O B8459424 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal CAS No. 67468-55-7

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal

Cat. No. B8459424
M. Wt: 216.32 g/mol
InChI Key: VYLZDKRGDLITAA-UHFFFAOYSA-N
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Patent
US04202894

Procedure details

A mixture of 110 g of 3-(p-tert.amyl-phenyl)-2-methyl-acrolein, 4.75 g of 5% palladium/carbon and 0.390 g of calcium hydroxide is flushed with nitrogen and a solution of 7.6 ml of water in 285 ml of methanol is added. The mixture is hydrogenated at room temperature until 1 mol of hydrogen has been taken up. The catalyst is filtered the filtrate is evaporated and the residue is distilled. There is obtained pure 3-(p-tert.amyl-phenyl)-2-methyl-propionaldehyde of boiling point 109°-111° C./0.06 Torr.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
catalyst
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([CH3:16])[CH:14]=[O:15])=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[OH-].[Ca+2].[OH-].[H][H]>[Pd]>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH:13]([CH3:16])[CH:14]=[O:15])=[CH:10][CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)C=C(C=O)C
Name
Quantity
0.39 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
4.75 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is flushed with nitrogen
ADDITION
Type
ADDITION
Details
a solution of 7.6 ml of water in 285 ml of methanol is added
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered the filtrate
CUSTOM
Type
CUSTOM
Details
is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)CC(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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